![molecular formula C11H16OS B15271536 2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C11H16OS It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 5-methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Reagents: 5-methylthiophene-3-carbaldehyde, cyclopentylmagnesium bromide, water.
Solvents: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the Grignard reagent.
Hydrolysis: The reaction mixture is hydrolyzed with water to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: 2-[(5-Methylthiophen-3-yl)methyl]cyclopentanone.
Reduction: 2-[(5-Methylthiophen-3-yl)methyl]cyclopentane.
Substitution: Various halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Methylthiophen-2-yl)methyl]cyclopentan-1-ol: Similar structure but with a different position of the methyl group on the thiophene ring.
1,2-Bis(5-chloro-2-methylthiophen-3-yl)cyclopentene: Contains two thiophene rings and a cyclopentene core.
Uniqueness
2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a thiophene ring
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-[(5-methylthiophen-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-5-9(7-13-8)6-10-3-2-4-11(10)12/h5,7,10-12H,2-4,6H2,1H3 |
InChI Key |
GBSUCEHWQZMZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chloro-2-pyridyl)oxy]-2-methyl-butan-2-amine](/img/structure/B15271454.png)
![10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B15271462.png)

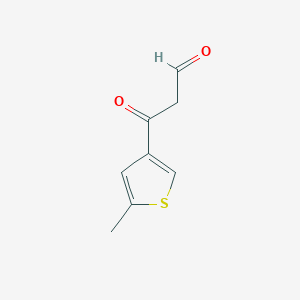
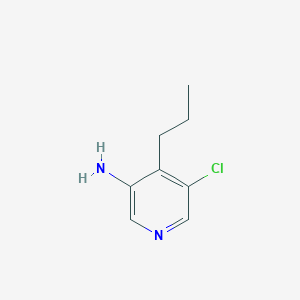
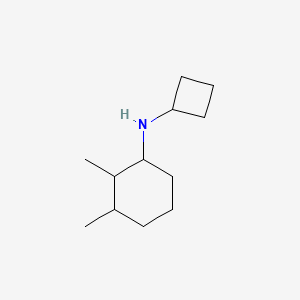
![tert-Butyl N-{3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B15271516.png)
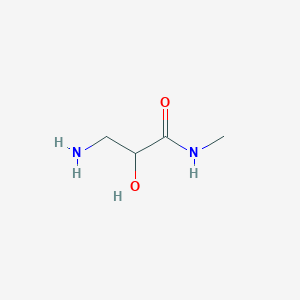
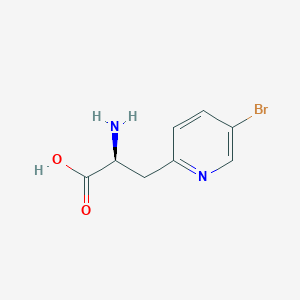
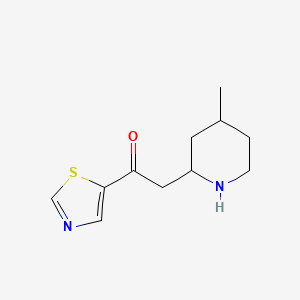
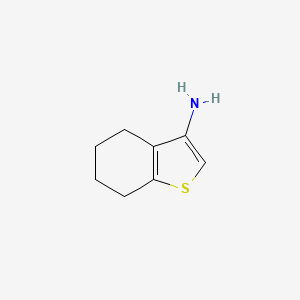

![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
